molecular formula C10H18O5 B8229193 1,3-Dioxolane-2-propanoic acid, 4-(hydroxymethyl)-2-methyl-, ethyl ester CAS No. 902272-78-0

1,3-Dioxolane-2-propanoic acid, 4-(hydroxymethyl)-2-methyl-, ethyl ester

Cat. No.: B8229193
CAS No.: 902272-78-0
M. Wt: 218.25 g/mol
InChI Key: JOCPGAIMQOQRNE-UHFFFAOYSA-N
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Description

1,3-Dioxolane-2-propanoic acid, 4-(hydroxymethyl)-2-methyl-, ethyl ester (CAS: 941-43-5, 182924-36-3) is a dioxolane-containing ester with the molecular formula C₉H₁₆O₄ and a molecular weight of 188.22 g/mol. Key synonyms include Ethyl 2-Methyl-1,3-Dioxolane-2-Propionate and ethyl levulinate ethylene acetal . It is characterized by:

  • A hydroxymethyl (-CH₂OH) substituent at position 4 of the dioxolane ring.
  • A methyl (-CH₃) group at position 2.
  • An ethyl ester functional group.

Properties

IUPAC Name

ethyl 3-[4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O5/c1-3-13-9(12)4-5-10(2)14-7-8(6-11)15-10/h8,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCPGAIMQOQRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1(OCC(O1)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50889241
Record name 1,3-Dioxolane-2-propanoic acid, 4-(hydroxymethyl)-2-methyl-, ethyl ester
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Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

902272-78-0
Record name Ethyl 3-(2-hydroxymethyl-5-methyl-1,4-dioxolan-5-yl)propionate
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Record name Ethyl glycerin acetal levulinate
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Record name 1,3-Dioxolane-2-propanoic acid, 4-(hydroxymethyl)-2-methyl-, ethyl ester
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Record name 1,3-Dioxolane-2-propanoic acid, 4-(hydroxymethyl)-2-methyl-, ethyl ester
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Record name Ethyl 3-[4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]propanoate
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Record name ETHYL GLYCERIN ACETAL LEVULINATE
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Preparation Methods

Acetalization of Diols with Carbonyl Compounds

A widely adopted method involves reacting 1,2-diols (e.g., glyceric acid derivatives) with ketones or aldehydes under acidic conditions. For instance, the reaction of methyl 2,3-dihydroxypropanoate (methyl glycerate) with 2,2-dimethoxypropane in the presence of formic acid yields methyl 2,3-O-isopropylidene glycerate, a precursor to dioxolane derivatives. This approach leverages the acid-catalyzed formation of cyclic acetals, where the diol’s hydroxyl groups react with the carbonyl compound to form the five-membered ring.

Optimization Insights :

  • Catalyst Selection : Bronsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., BF₃·Et₂O) are effective, with the latter offering milder conditions for acid-sensitive substrates.

  • Solvent Systems : Methanol or ethanol is typically used to solubilize reactants and facilitate proton transfer.

  • Temperature : Reactions proceed efficiently at 40–60°C, avoiding side reactions such as transesterification.

Cyclocondensation of Halogenated Precursors

Alternative routes employ 3-halogeno-1,2-propanediols (e.g., 3-chloro-1,2-propanediol) as starting materials. Treatment with acetalizing agents (e.g., acetone dimethyl acetal) in the presence of acid catalysts generates 4-halogenomethyl-1,3-dioxolane intermediates. Subsequent displacement of the halogen with nucleophiles (e.g., carboxylate salts) introduces the propanoic acid moiety.

Key Considerations :

  • Halogen Reactivity : Chlorine and bromine derivatives exhibit higher reactivity in nucleophilic substitution compared to fluorine.

  • Stereochemical Control : Chiral starting materials or asymmetric catalysis may be required to achieve enantiomerically pure products.

Esterification and Functional Group Introduction

The ethyl ester group is introduced via esterification of the carboxylic acid intermediate. Two pathways dominate:

Direct Esterification of Propanoic Acid

Reacting 1,3-dioxolane-2-propanoic acid with ethanol in the presence of a dehydrating agent (e.g., H₂SO₄ or DCC) yields the ethyl ester. This method is straightforward but requires careful control of reaction conditions to prevent acetal ring degradation.

Reaction Conditions :

  • Molar Ratios : A 1:3 molar ratio of acid to ethanol ensures complete conversion.

  • Temperature : Reflux (78°C) under anhydrous conditions minimizes hydrolysis.

Transesterification of Methyl Esters

Methyl esters (e.g., methyl 2,3-O-isopropylidene glycerate) can undergo transesterification with ethanol catalyzed by sodium ethoxide. This method avoids handling free carboxylic acids, which may degrade under acidic conditions.

Advantages :

  • Higher yields (85–90%) compared to direct esterification.

  • Compatibility with acid-labile dioxolane rings.

Hydroxymethyl and Methyl Group Installation

The hydroxymethyl (-CH₂OH) and methyl (-CH₃) groups are introduced through selective alkylation or reduction steps.

Hydroxymethylation via Reduction

Lithium aluminum hydride (LiAlH₄) reduction of ester intermediates (e.g., methyl 2,3-O-isopropylidene glycerate) selectively reduces the ester to a primary alcohol while preserving the dioxolane ring.

Critical Parameters :

  • Solvent : Anhydrous tetrahydrofuran (THF) or diethyl ether prevents side reactions.

  • Temperature : Reactions are conducted at 0°C to room temperature to control exothermicity.

Methyl Group Introduction via Alkylation

Methylation of hydroxyl groups is achieved using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃). For example, treating 4-hydroxymethyl-1,3-dioxolane-2-methanol with CH₃I in acetone introduces the methyl substituent.

Challenges :

  • Competing O- and N-alkylation in polyfunctional intermediates.

  • Requirement for protecting groups to ensure regioselectivity.

Purification and Characterization

Crude products are purified via column chromatography (SiO₂, ethyl acetate/hexane eluent) or distillation. Key characterization data include:

Physical Properties :

PropertyValueSource
Density (22.8°C)1.13 g/cm³
Boiling Point (101.325 kPa)285.8°C
Vapor Pressure (20°C)60 Pa

Spectroscopic Data :

  • ¹H NMR : Peaks at δ 1.25 (t, 3H, -CH₂CH₃), δ 3.45 (s, 3H, -OCH₃), δ 4.15 (q, 2H, -OCH₂CH₃).

  • IR : Strong absorption at 1740 cm⁻¹ (C=O ester), 3450 cm⁻¹ (-OH).

Industrial and Scalability Considerations

Large-scale synthesis necessitates optimizing solvent volumes, reaction times, and catalyst recycling. Patent WO1985003704A1 highlights the economic advantages of reduced solvent usage (0.1–0.5 L water per mole starting material) and room-temperature reactions . Continuous-flow systems may further enhance throughput by minimizing manual handling.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane-2-propanoic acid, 4-(hydroxymethyl)-2-methyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1,3-Dioxolane-2-propanoic acid derivatives often involves the reaction of dioxolane compounds with various functional groups to enhance their reactivity and biological activity. The compound is characterized by its unique structure which includes a dioxolane ring that contributes to its stability and reactivity.

Table 1: Synthesis Pathways

Reaction TypeReactantsConditionsYield
AcetalizationSalicylaldehyde + DiolsCatalytic Mont K10High
HydrolysisEthyl esters + WaterRefluxModerate

Biological Activities

Recent studies have highlighted the biological potential of 1,3-Dioxolane-2-propanoic acid derivatives. These compounds have shown promising antibacterial and antifungal activities.

Antibacterial and Antifungal Activity

In vitro studies have demonstrated that derivatives exhibit significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans.

Case Study: Antimicrobial Activity

  • Compound Tested: 1,3-Dioxolane-2-propanoic acid derivative
  • Bacterial Strains: S. aureus, E. coli
  • Results: Minimum Inhibitory Concentration (MIC) values ranged from 625–1250 µg/mL for effective strains .

Pharmaceutical Applications

The compound has been explored for its potential in drug development, particularly as a scaffold for creating novel therapeutic agents. Its structure allows for modifications that can enhance pharmacological properties.

Table 2: Pharmaceutical Applications

Application AreaDescription
Anticancer AgentsDerivatives are being studied for their effectiveness against breast cancer cells .
Anti-inflammatory DrugsPotential dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways .

Material Science Applications

In addition to biological applications, 1,3-Dioxolane-2-propanoic acid derivatives have been investigated for their use in materials science. Their unique chemical properties make them suitable for creating polymers with specific characteristics.

Case Study: Polymer Development

  • Objective: To synthesize biodegradable polymers using dioxolane derivatives.
  • Outcome: Successful incorporation into polymer matrices leading to enhanced mechanical properties and biodegradability .

Mechanism of Action

The mechanism by which 1,3-Dioxolane-2-propanoic acid, 4-(hydroxymethyl)-2-methyl-, ethyl ester exerts its effects involves its interaction with various molecular targets and pathways. The dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release active carboxylic acids, which can further interact with biological targets.

Comparison with Similar Compounds

Physical Properties :

  • Boiling point: 106–107°C at 13 Torr .
  • Density: 1.046 g/cm³ (predicted) .
  • Solubility: Miscible in chloroform and ethyl acetate; stored sealed at 2–8°C .
  • Form: Clear, colorless oil .

Applications : Used as a solvent in industrial cleaners, laundry products, and cosmetics due to its balanced hydrophilicity and stability .

Comparison with Structurally Similar Compounds

1,3-Dioxolane-2-propanoic acid, 2,4-dimethyl-, ethyl ester

  • CAS : 5413-49-0
  • Molecular formula : C₁₀H₁₈O₄
  • Molecular weight : 202.25 g/mol .
  • Key differences :
    • Additional methyl group at position 4 (vs. hydroxymethyl in the target compound).
    • Higher boiling point (240.3°C at 760 mmHg ) and flash point (96.8°C ) .
    • Applications : Likely used as an intermediate in polymer synthesis due to enhanced steric bulk and thermal stability .

1,3-Dioxolane-2-propanoic acid, 4-(methoxymethyl)-2-methyl-, ethyl ester

  • CAS : 6413-10-1 .
  • Key differences: Methoxymethyl (-CH₂OCH₃) substituent at position 4 (vs. hydroxymethyl). Applications: Potential use in hydrophobic coatings or plasticizers .

2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester

  • CAS : 69701–99–1 .
  • Key differences: Acrylate ester group (vs. propanoate ester). Ethyl and methyl substituents on the dioxolane ring. Applications: Polymerizable monomer for acrylic resins or adhesives .

Structural and Functional Analysis

Compound Substituent at Position 4 Substituent at Position 2 Ester Group Boiling Point (°C) Key Applications
Target Compound Hydroxymethyl (-CH₂OH) Methyl (-CH₃) Ethyl propanoate 106–107 (13 Torr) Solvents, cosmetics
2,4-Dimethyl variant Methyl (-CH₃) Methyl (-CH₃) Ethyl propanoate 240.3 (760 mmHg) Polymer intermediates
4-Methoxymethyl variant Methoxymethyl (-CH₂OCH₃) Methyl (-CH₃) Ethyl propanoate N/A Hydrophobic coatings
Acrylate ester variant Methyl (-CH₃) Ethyl (-CH₂CH₃) Acrylate N/A Polymer synthesis

Key Research Findings

  • Hydrogen Bonding : The hydroxymethyl group in the target compound enhances water solubility compared to methyl or methoxymethyl analogs, making it suitable for aqueous formulations .
  • Thermal Stability : The 2,4-dimethyl variant’s higher boiling point correlates with increased molecular weight and reduced polarity .
  • Reactivity: The acrylate ester variant’s unsaturated double bond enables polymerization, a feature absent in propanoate esters .

Stability and Handling

  • The target compound’s hydroxymethyl group makes it susceptible to oxidation; storage under inert conditions is recommended .
  • In contrast, the methoxymethyl and dimethyl analogs exhibit greater hydrolytic stability due to reduced electrophilicity .

Biological Activity

1,3-Dioxolane-2-propanoic acid, 4-(hydroxymethyl)-2-methyl-, ethyl ester is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, focusing on its antibacterial and antifungal activities.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₉H₁₆O₄
  • Molecular Weight : 188.22 g/mol
  • CAS Number : 941-43-5

The structure features a dioxolane ring which is significant for its reactivity and biological functions.

Synthesis

The synthesis of 1,3-dioxolane derivatives often involves reactions with salicylaldehyde and diols under specific catalytic conditions. A study demonstrated the synthesis of various enantiomerically pure and racemic 1,3-dioxolanes using montmorillonite K10 as a catalyst, yielding compounds with promising biological activities .

Antibacterial Activity

Research has shown that derivatives of 1,3-dioxolanes exhibit significant antibacterial properties. A study evaluated several synthesized dioxolanes against common bacterial strains:

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound 1Staphylococcus aureus625–1250 µg/mL
Compound 2Staphylococcus epidermidisActive
Compound 3Pseudomonas aeruginosaActive
Compound 4Enterococcus faecalis625 µg/mL
Compound 5Escherichia coliNo activity

Most of the tested compounds demonstrated effectiveness against S. aureus, S. epidermidis, and P. aeruginosa, while some showed no activity against E. coli or other strains .

Antifungal Activity

In addition to antibacterial properties, these compounds also exhibited antifungal activity:

CompoundFungal Strain TestedActivity
Compound 1Candida albicansActive
Compound 2Candida albicansActive
Compound 3Candida albicansActive

All tested compounds except one showed significant antifungal activity against C. albicans, indicating their potential as antifungal agents .

Case Studies

Several studies have highlighted the biological efficacy of dioxolane derivatives:

  • Antibacterial Screening : A comprehensive study synthesized a series of dioxolanes and evaluated their antibacterial effects against multiple strains including S. aureus and E. faecalis. The results indicated that structural modifications could enhance antibacterial potency .
  • Antifungal Efficacy : Another investigation focused on the antifungal properties of these compounds, particularly their effectiveness against opportunistic pathogens like C. albicans. The findings suggested that the presence of hydroxymethyl groups significantly increased antifungal activity .

Q & A

Q. What role does the compound’s hydroxymethyl group play in its reactivity and derivatization potential?

  • Answer : The hydroxymethyl group enables functionalization via oxidation (to carboxylic acid) or ester exchange. For example, in flavor chemistry, similar esters (e.g., 1,3-dioxolane-2-propanoic acid, 2,4-dimethyl-, ethyl ester) undergo hydrolysis to release flavor-active aldehydes . Design derivatization studies using catalysts like lipases or transition-metal complexes.

Q. How does this compound compare to structurally analogous esters in terms of solvent properties and polarity?

  • Answer : Evaluate logP values and Hansen solubility parameters. The compound’s dioxolane ring and ethyl ester group increase polarity compared to non-cyclic esters (e.g., 2-ethylhexyl diphenyl phosphate) . Use computational tools (e.g., COSMO-RS) to predict solubility in research formulations.

Data Contradiction Analysis

Q. Why are there conflicting reports on the compound’s applications (e.g., solvent vs. flavor agent)?

  • Answer : Divergent applications arise from its dual functionality: the dioxolane ring enhances solvent properties, while ester hydrolysis releases flavor precursors (e.g., caramel-like notes) . Contextualize findings by analyzing purity grades (industrial vs. food-grade) and study objectives (material science vs. sensory chemistry).

Q. How can researchers address discrepancies in synthetic yields reported across studies?

  • Answer : Variability often stems from differences in catalyst loading (e.g., sulfuric acid vs. enzymatic) or reaction scale. Conduct Design of Experiments (DoE) to identify critical parameters (e.g., molar ratio, temperature). Compare results with patent-derived protocols and optimize for reproducibility.

Methodological Tables

Parameter Recommended Method Reference
Structural ElucidationGC-MS, ¹H/¹³C NMR
Purity AssessmentHPLC-UV, LC-MS/MS
Stability TestingAccelerated hydrolysis (pH/temperature)
Impurity ProfilingMRM-based LC-MS/MS
Solvent Polarity EvaluationHansen solubility parameters

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